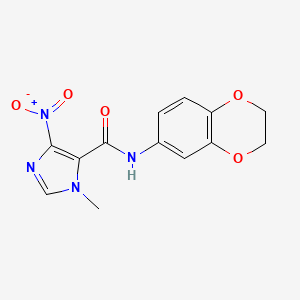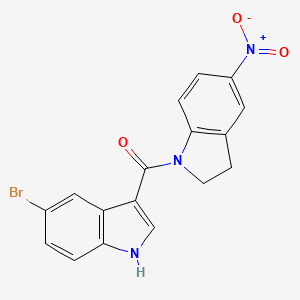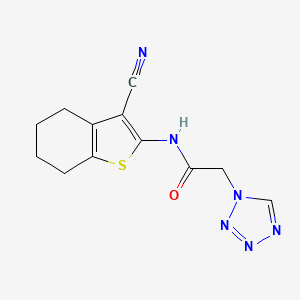![molecular formula C16H13FN4O3S B4329991 1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4329991.png)
1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a fluorobenzyl group, a nitro group, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.
Nitration: The nitro group can be introduced through nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Thienylmethyl Substitution: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using 2-thienylmethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products
Oxidation: Oxidation of the thienylmethyl group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amine.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the nitro group can participate in hydrogen bonding.
Catalysis: As a ligand, the compound can coordinate to transition metals, facilitating various catalytic reactions through the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-N’-(2-thienylmethyl)sulfamide
- N-(2-fluorobenzyl)-1-methyl-4-piperidinamide
- 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both a nitro group and a thienylmethyl group on the pyrazole ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound particularly versatile for various applications in medicinal chemistry, material science, and catalysis.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-nitro-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c17-13-6-2-1-4-11(13)10-20-14(8-15(19-20)21(23)24)16(22)18-9-12-5-3-7-25-12/h1-8H,9-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXFKJPFSVHKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NCC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-BENZYL-3'-(4-METHYLBENZENESULFONYL)-8'-NITRO-1',2',3',4',4'A,6'-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5'-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE](/img/structure/B4329908.png)
![1-(3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETHANE-1,2-DIONE](/img/structure/B4329927.png)
![N-{2-[(4-fluorophenyl)carbamoyl]phenyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B4329935.png)

![3-[(4-fluorobenzyl)sulfanyl]-5,5,7-trimethyl-5,6-dihydro-2H-1,2,4-triazepine](/img/structure/B4329950.png)
![ETHYL 2-[2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4329955.png)
![2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B4329957.png)
![ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(3-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4329960.png)
![1,2,3-TRIMETHOXY-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHOXY}BENZENE](/img/structure/B4329982.png)

![N-[2-(4-CHLOROPHENYL)ETHYL]-1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4329995.png)
![1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4329997.png)

![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE](/img/structure/B4330003.png)
